MS83

BET degradation TNBC antiproliferative activity

CRBN- and VHL-based PROTACs face E3 ligase expression constraints limiting degradation durability in specific cellular contexts. MS83 addresses this by recruiting the KEAP1 E3 ligase, offering a distinct degradation mechanism. • Selectively degrades BRD4 and BRD3 while sparing BRD2 - enables unambiguous dissection of individual BET protein functions. • 3- to 17-fold superior antiproliferative potency over dBET1 in TNBC models (MDA-MB-231, MDA-MB-468) with sustained BRD4 degradation for up to 72 h without protein-level rebound. • Unique cell-context-dependent BRD4 short-isoform selectivity in MDA-MB-231 cells - enables isoform-specific functional interrogation without genetic manipulation.

Molecular Formula C52H55ClN10O8S2
Molecular Weight 1047.6 g/mol
Cat. No. B14754594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS83
Molecular FormulaC52H55ClN10O8S2
Molecular Weight1047.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)CC6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C
InChIInChI=1S/C52H55ClN10O8S2/c1-8-69-47(66)24-39(35-14-13-29(2)37(21-35)28-62-27-30(3)71-42-11-9-10-12-44(42)73(62,67)68)36-22-40-50(61(7)60-58-40)43(23-36)70-20-19-54-46(65)26-55-45(64)25-41-51-59-57-33(6)63(51)52-48(31(4)32(5)72-52)49(56-41)34-15-17-38(53)18-16-34/h9-18,21-23,30,39,41H,8,19-20,24-28H2,1-7H3,(H,54,65)(H,55,64)/t30-,39+,41+/m1/s1
InChIKeyIELFRNBYIDDQHB-QZNHJORUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS83 – KEAP1-Recruiting BET PROTAC Degrader


MS83 (CAS: 2762181-19-9; Formula: C52H55ClN10O8S2; MW: 1047.64) is a proof‑of‑concept heterobifunctional PROTAC molecule [1]. It consists of a JQ1‑derived BET bromodomain ligand (targeting BRD4/3/2) connected via a linker to a KEAP1‑recruiting ligand . Unlike the majority of PROTACs that rely on CRBN or VHL E3 ligases, MS83 harnesses the KEAP1 E3 ligase, a distinct E3 ligase with potentially different tissue‑expression profiles and functional activities [2]. This alternative E3 ligase recruitment strategy provides a novel tool for investigating targeted protein degradation beyond the established CRBN/VHL paradigms.

MS83 Differentiation from Other BET PROTACs


In‑class substitution of MS83 with other BET‑targeting PROTACs (e.g., dBET1, ARV‑771) is not scientifically sound because MS83 exhibits a unique combination of differential features that are not transferable [1]. MS83 recruits the KEAP1 E3 ligase, whereas dBET1 and ARV‑771 recruit CRBN and VHL, respectively; this fundamental difference in E3 ligase hijacking directly impacts degradation durability, target‑protein selectivity, and antiproliferative potency in distinct cellular contexts [2]. Moreover, MS83 displays isoform‑specific degradation of the BRD4 short isoform in MDA‑MB‑231 cells—a property not reported for the comparators—and shows sustained degradation without rapid protein‑level rebound [3]. Consequently, substituting MS83 with a CRBN‑ or VHL‑based PROTAC would alter experimental outcomes and confound data interpretation in studies where KEAP1‑mediated degradation or sustained kinetics are critical.

MS83: Head-to-Head Comparison Data


Antiproliferative Potency vs. dBET1 in TNBC

MS83 demonstrates significantly stronger inhibition of cell growth compared to the CRBN‑recruiting BET PROTAC dBET1 in two triple‑negative breast cancer (TNBC) cell lines [1]. In MDA‑MB‑468 cells, the GI50 of MS83 (280 ± 48 nM) is approximately 3‑fold lower (more potent) than that of dBET1 (1200 ± 150 nM) [2]. In MDA‑MB‑231 cells, the potency advantage is even more pronounced: the GI50 of MS83 (130 ± 30 nM) is 17‑fold lower than that of dBET1 (2300 ± 210 nM) [3]. While the BET inhibitor JQ1 showed even lower GI50 values (250 ± 48 nM in MDA‑MB‑468 and 8 ± 3 nM in MDA‑MB‑231), MS83's mechanism is based on degradation rather than inhibition, offering a distinct pharmacological profile [4]. This substantial difference in antiproliferative activity directly impacts experimental outcomes when selecting a BET degrader for TNBC studies.

BET degradation TNBC antiproliferative activity GI50

Sustained BRD4 Degradation vs. dBET1

The degradation kinetics of MS83 differ markedly from those of the CRBN‑recruiting PROTAC dBET1 [1]. In MDA‑MB‑468 cells treated with dBET1, BRD4 protein levels (both long and short isoforms) were significantly reduced within 12 hours but rebounded to near‑original levels by 36 hours [2]. In contrast, MS83 (0.5 μM) induced a more gradual reduction of BRD4 protein levels, with moderate degradation observed after 24 hours [3]. Importantly, the degradation effect of MS83 persisted for 72 hours without rebound, demonstrating sustained BRD4 suppression [4]. This durable degradation profile is attributed to the distinct KEAP1‑mediated ubiquitination and proteasomal degradation pathway and the requirement for intracellular hydrolysis of the ethyl ester prodrug moiety [5].

PROTAC durability BRD4 degradation protein rebound MDA-MB-468

Selective BRD4/3 Degradation with BRD2 Sparing

MS83 and its active acid form MS83A demonstrate a distinct selectivity profile within the BET bromodomain family that is not shared by the CRBN‑recruiting comparator dBET1 [1]. In MDA‑MB‑468 cells treated with 0.5 μM MS83 or 5 μM MS83A for 36 hours, Western blotting revealed clear degradation of BRD3 and BRD4 (both long and short isoforms), but no detectable degradation of BRD2 [2]. In contrast, dBET1 induced robust degradation of BRD2, BRD3, and BRD4 with similar potency, showing no selectivity among BET family members [3]. The degradation effect on BRD3 by MS83 was durable for 72 hours [4]. This differential selectivity is attributed to the unique ternary complex geometry formed with KEAP1, which favors productive ubiquitination of BRD4/3 over BRD2 [5].

BET family selectivity BRD2 sparing PROTAC selectivity Western blot

BRD4 Short Isoform Selectivity in MDA-MB-231 Cells

In MDA‑MB‑231 triple‑negative breast cancer cells, MS83 exhibits a striking and unique isoform selectivity that is not observed with dBET1 or other BET PROTACs [1]. When MDA‑MB‑231 cells were treated with MS83 at concentrations ranging from 25 nM to 10 μM for 48 hours, potent degradation of the BRD4 short isoform (S) and BRD3 was observed, while the BRD4 long isoform (L) and BRD2 remained undegraded even at the highest concentration (10 μM) [2]. This contrasts sharply with dBET1, which degrades both BRD4 isoforms non‑selectively [3]. The BRD4 short isoform has been identified as an important oncoprotein, whereas the long isoform may possess tumor‑suppressive functions [4]. The mechanism underlying this cell‑context‑dependent isoform selectivity likely involves differential ternary complex formation with KEAP1 in MDA‑MB‑231 cells [5].

BRD4 isoform selectivity short isoform MDA-MB-231 oncoprotein

MS83: Key Application Scenarios


TNBC Research: Sustained BET Degradation and Potency

Researchers investigating TNBC (MDA‑MB‑468 and MDA‑MB‑231 models) can leverage MS83's 3‑ to 17‑fold superior antiproliferative potency over dBET1 [1] and its sustained BRD4 degradation without protein‑level rebound for up to 72 hours [2]. This makes MS83 the preferred BET degrader for long‑term proliferation assays, colony formation studies, and mechanistic investigations where durable target suppression is essential.

BRD2-Sparing Degradation for BET Family Studies

For studies aiming to dissect the distinct biological roles of individual BET proteins, MS83 provides a unique tool due to its selective degradation of BRD4 and BRD3 while sparing BRD2 [3]. In contrast, dBET1 degrades all three BET family members non‑selectively, confounding interpretation of BRD2‑specific phenotypes.

BRD4 Short Isoform Oncogenic Role in MDA-MB-231

Investigators exploring the differential functions of BRD4 isoforms can utilize MS83's unique cell‑context‑dependent selectivity for the BRD4 short isoform in MDA‑MB‑231 cells [4]. This property is not shared by other BET PROTACs and enables isoform‑specific functional interrogation without the need for genetic manipulation.

KEAP1-Recruiting PROTAC Development and Studies

Researchers developing novel PROTACs or studying the impact of E3 ligase choice on degradation efficacy can use MS83 as a benchmark KEAP1‑recruiting PROTAC [5]. Its quantitative performance metrics (GI50, degradation durability, selectivity) provide a reference point for evaluating next‑generation KEAP1‑based degraders and for comparing KEAP1‑mediated degradation with CRBN‑ or VHL‑mediated systems.

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